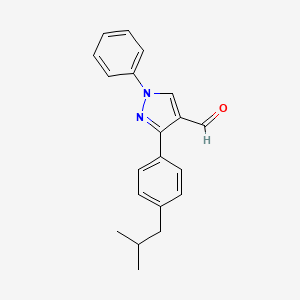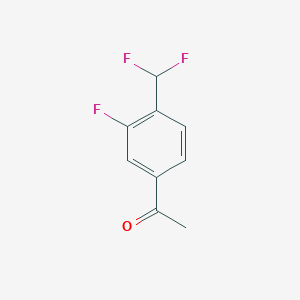
1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound featuring a furan ring and a tetrahydropyrimidine core. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as hydroxymethyl, dioxo, and carbonitrile, contributes to its diverse reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves a multi-step process. One common method starts with the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) using formic acid . The HMF is then subjected to a condensation reaction with a suitable ketone, such as 3,3-dimethyl-2-butanone, under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents that promote the desired reaction pathway while minimizing side reactions is also crucial .
Analyse Chemischer Reaktionen
Types of Reactions: 1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
- Oxidation of the hydroxymethyl group yields 5-formylfuran-2-yl derivatives.
- Reduction of the carbonitrile group produces tetrahydropyrimidine-5-amine derivatives.
- Substitution on the furan ring results in various substituted furan derivatives .
Wissenschaftliche Forschungsanwendungen
1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 1-((5-(Hydroxymethyl)furan-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring and tetrahydropyrimidine core play crucial roles in these interactions, influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of the target compound.
2,5-Furandicarboxylic Acid (FDCA): Another furan derivative with applications in polymer production.
Furfural: A simpler furan compound used in various chemical processes
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H9N3O4 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
1-[[5-(hydroxymethyl)furan-2-yl]methyl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O4/c12-3-7-4-14(11(17)13-10(7)16)5-8-1-2-9(6-15)18-8/h1-2,4,15H,5-6H2,(H,13,16,17) |
InChI-Schlüssel |
RJRMHNBQWXFCJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)CO)CN2C=C(C(=O)NC2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)




![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)





